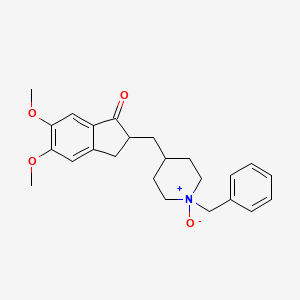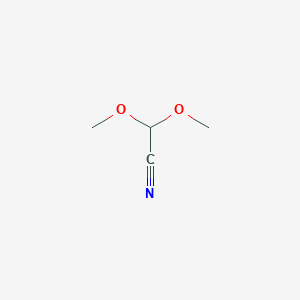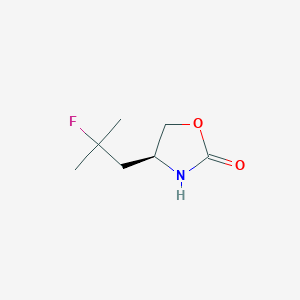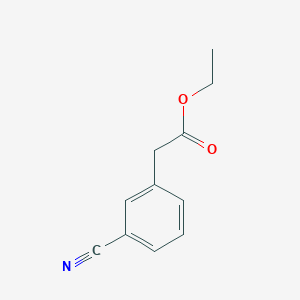
6,7-Dimetoxiquinazolin-4-amina
Descripción general
Descripción
6,7-Dimethoxyquinazolin-4-amine is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-Dimethoxyquinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dimethoxyquinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Eficacia Anticancerígena en Cáncer de Mama y Colorrectal
Este compuesto ha sido evaluado por su eficacia anticancerígena en líneas celulares de cáncer de mama humano (BT-20) y cáncer colorrectal humano (CRC) como HCT116, HT29 y SW620. Los estudios sugieren que los análogos de 4-anilinoquinazolina, que incluyen 6,7-Dimetoxiquinazolin-4-amina, muestran promesa en el desarrollo de fármacos anticancerígenos .
Regulación del Ciclo Celular
Se ha observado el potencial del compuesto para dirigirse a las vías de señalización que regulan el ciclo celular como un mecanismo para producir eficacia anticancerígena . Esto podría ser fundamental en el desarrollo de fármacos que puedan controlar la proliferación de células cancerosas.
Síntesis de Derivados de Triazol
Se ha investigado la síntesis de nuevos derivados triazolil de 4-quinazolinaminas para la evaluación biológica . Esto indica su versatilidad como compuesto base para crear nuevas moléculas con posibles actividades biológicas.
Actividades Antiproliferativas Contra Líneas Celulares de Cáncer Humano
Se ha sintetizado y evaluado una serie de nuevos derivados de quinazolina por sus actividades antiproliferativas contra varias líneas celulares de cáncer humano. Algunos derivados han mostrado una actividad potente, lo que indica la importancia de este compuesto en el diseño de nuevos fármacos anticancerígenos .
Desarrollo de Fármacos para el Tratamiento de Tumores
El compuesto sirve como un intermedio clave en el diseño y síntesis de fármacos con actividad antitumoral. Ha sido parte del proceso de evaluación de nuevos fármacos que muestran potencial contra diferentes tipos de tumores .
Mecanismo De Acción
Target of Action
The primary target of 6,7-Dimethoxyquinazolin-4-amine is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase that plays a crucial role in the control of the cell cycle .
Mode of Action
6,7-Dimethoxyquinazolin-4-amine interacts with its target, CDK2, through a process known as N-hydroxylation . This interaction results in the production of a reactive intermediate, the heteroaryl nitrenium ion , which is implicated in DNA damage and genotoxicity .
Biochemical Pathways
The interaction of 6,7-Dimethoxyquinazolin-4-amine with CDK2 affects the cell cycle control pathway . The downstream effects of this interaction include changes in cell proliferation and potentially, cell death .
Pharmacokinetics
The compound’s interaction with cdk2 suggests it is able to reach its target within cells
Result of Action
The molecular and cellular effects of 6,7-Dimethoxyquinazolin-4-amine’s action are primarily related to its impact on the cell cycle. By interacting with CDK2, 6,7-Dimethoxyquinazolin-4-amine can influence cell proliferation and potentially induce cell death .
Análisis Bioquímico
Biochemical Properties
6,7-Dimethoxyquinazolin-4-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the activity of acetylcholinesterase in vitro . This interaction suggests that 6,7-Dimethoxyquinazolin-4-amine could potentially influence biochemical reactions involving acetylcholinesterase, an enzyme crucial for nerve function .
Cellular Effects
The effects of 6,7-Dimethoxyquinazolin-4-amine on cells are not fully understood yet. Some studies suggest that it may have significant impacts on cellular processes. For example, it has been found to inhibit the activity of acetylcholinesterase, which could potentially influence cell signaling pathways and cellular metabolism .
Molecular Mechanism
Its ability to inhibit acetylcholinesterase suggests that it may exert its effects at the molecular level by binding to this enzyme and inhibiting its activity . This could lead to changes in gene expression and cellular metabolism.
Propiedades
IUPAC Name |
6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHPNHISKDKRJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516751 | |
| Record name | 6,7-Dimethoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21575-13-3 | |
| Record name | 6,7-Dimethoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 6,7-Dimethoxyquinazolin-4-amine scaffold in medicinal chemistry?
A1: The 6,7-Dimethoxyquinazolin-4-amine scaffold serves as a versatile starting point for synthesizing diverse bioactive molecules. This particular structure has demonstrated potential for developing novel drugs, especially as kinase inhibitors, with applications in treating various diseases like cancer [, ].
Q2: What are some of the key structural features of 6,7-Dimethoxyquinazolin-4-amine derivatives that contribute to their biological activity?
A2: Research suggests that the presence of the 6,7-dimethoxy groups on the quinazoline ring plays a crucial role in enhancing potency and selectivity towards specific targets like EGFR []. Additionally, modifications at the 4-amino position with various aromatic and heterocyclic substituents significantly influence the biological activity and target selectivity of these derivatives [, , ]. For instance, introducing a 3-chloro-4-fluorophenyl group at the 4-amino position resulted in enhanced antiproliferative activity against colorectal cancer cells [].
Q3: How does the structure of 6,7-Dimethoxyquinazolin-4-amine derivatives affect their interaction with the Epidermal Growth Factor Receptor (EGFR)?
A3: Studies employing computational chemistry techniques, particularly molecular docking simulations, have shed light on how these derivatives interact with EGFR []. These simulations suggest that the 6,7-dimethoxy groups can form crucial hydrogen bonds with residues in the EGFR hinge region, enhancing the binding affinity []. Furthermore, strategic modifications to the 4-amino substituent can enable interactions with the active site water network, further strengthening the inhibitor-enzyme interaction [].
Q4: Have any 6,7-Dimethoxyquinazolin-4-amine derivatives shown promising activity against specific diseases?
A4: Yes, research indicates promising results with certain derivatives. For example, compound DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) exhibited significant antiproliferative activity against colorectal cancer cells by inducing apoptosis and cell cycle arrest []. Additionally, derivatives containing a 3-ethynylphenyl group at the 4-amino position demonstrated potent inhibitory activity against chordoma cell lines [].
Q5: What are the potential advantages of using 6,7-Dimethoxyquinazolin-4-amine as a starting point for drug development?
A5: The inherent structural features of this scaffold, like the easily modifiable 4-amino group and the presence of the 6,7-dimethoxy groups, allow for fine-tuning the physicochemical properties and biological activity of the resulting molecules. This tunability makes it a promising scaffold for discovering potent and selective inhibitors against various therapeutic targets [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzo[1,3]dioxole-5-carboxamidine hydrochloride](/img/structure/B1338667.png)




![Ethanone, 1-[4-(3-hydroxy-1-propynyl)phenyl]-](/img/structure/B1338687.png)


